4-O-(1-Carboxyethyl)rhamnose

Description

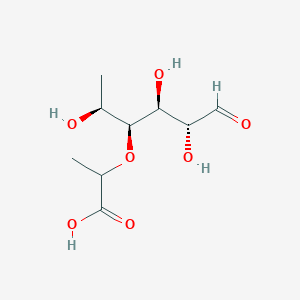

Structure

3D Structure

Properties

CAS No. |

128534-92-9 |

|---|---|

Molecular Formula |

C9H16O7 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

2-[(2S,3S,4S,5R)-2,4,5-trihydroxy-6-oxohexan-3-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H16O7/c1-4(11)8(7(13)6(12)3-10)16-5(2)9(14)15/h3-8,11-13H,1-2H3,(H,14,15)/t4-,5?,6-,7-,8-/m0/s1 |

InChI Key |

SHCQKCKKXMAWFD-MDUBGLNMSA-N |

SMILES |

CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)OC(C)C(=O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |

Synonyms |

4-O-(1-carboxyethyl)-L-rhamnose 4-O-(1-carboxyethyl)rhamnose |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution in Microbial Glycans

The discovery of 4-O-(1-carboxyethyl)rhamnose highlighted a novel acidic sugar within the realm of microbial biochemistry. It was first identified as a component of the extracellular polysaccharide produced by the bacterium Butyrivibrio fibrisolvens strain 49. nih.gov The structure of this previously unknown compound was elucidated through a combination of mass-spectroscopic studies of its derivatives, NMR spectroscopy, and chemical degradation experiments. nih.gov

Beyond this initial discovery, derivatives of carboxyethyl-rhamnose have been noted in the O-antigens of various Gram-negative bacteria. The O-antigen is the outermost, highly variable region of the lipopolysaccharide (LPS) complex that constitutes a major component of the outer membrane of these bacteria. oup.comresearchgate.net For instance, carboxyethyl-rhamnose derivatives are found in the rhamnose polysaccharides of certain Shigella species. google.com Specifically, the related compound 3-O-[(R)-1-carboxyethyl]-L-rhamnose, also known as rhamnolactilic acid, is a constituent of the O-antigen of Shigella dysenteriae type 5 and the 'Shigella-like' Escherichia coli 058. oup.comglycoscience.rucncb.ac.cn The biosynthesis of these complex structures involves specific enzymes that transfer the rhamnose moiety, which can be modified with substituents like the carboxyethyl group. google.comportlandpress.com

The table below summarizes the documented occurrences of carboxyethylated rhamnose derivatives in microbial sources.

| Compound | Microbial Source | Glycan Type |

| 4-O-(1-carboxyethyl)-L-rhamnose | Butyrivibrio fibrisolvens strain 49 | Extracellular Polysaccharide |

| 3-O-[(R)-1-carboxyethyl]-L-rhamnose | Shigella dysenteriae type 5 | O-Antigen of Lipopolysaccharide |

| 3-O-[(R)-1-carboxyethyl]-L-rhamnose | 'Shigella-like' Escherichia coli 058 | O-Antigen of Lipopolysaccharide |

Distinctive Features in Comparison to Other O Antigen Constituents

The O-antigens of Gram-negative bacteria are characterized by their immense structural diversity, which arises from variations in sugar composition, linkage patterns, and the presence of non-carbohydrate substituents. oup.com Common monosaccharide components of O-antigens include neutral sugars like L-rhamnose, D-glucose, D-galactose, and D-mannose. oup.com

The incorporation of 4-O-(1-carboxyethyl)rhamnose introduces several distinctive features:

Acidic Character: The primary distinguishing feature is the presence of the carboxyl group, which imparts a negative charge to the sugar at physiological pH. This contrasts with the neutrality of the most common O-antigen building blocks. This acidic nature can significantly influence the physicochemical properties of the entire polysaccharide chain.

Increased Structural Complexity: The addition of the 1-carboxyethyl group, an ether-linked lactic acid moiety, increases the structural complexity and size of the monosaccharide unit.

Enhanced Immunogenicity: It is believed that the presence of non-carbohydrate substituents and branching points in the polysaccharide chain can increase the immunogenicity of the O-antigen. nih.govsemanticscholar.org The O-antigen is a primary target for the host immune response, and its variability is a key factor in bacterial pathogenesis and serotyping. oup.comresearchgate.net The unique chemical epitope provided by the carboxyethyl group can contribute to the specific antigenic profile of the bacterium.

Advanced Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of complex carbohydrates. Through a suite of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon in the molecule, establish linkages, and infer stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural analysis. The chemical shift of each nucleus offers insight into its local electronic environment.

Initial studies on the extracellular polysaccharide from Butyrivibrio fibrisolvens strain 49 identified the presence of an unknown acidic component, later confirmed as 4-O-(1-carboxyethyl)-L-rhamnose, through ¹H-NMR and ¹³C-NMR analysis of its purified derivatives. nih.govepfl.ch

In a typical ¹H-NMR spectrum, the anomeric proton (H-1) of the rhamnose unit resonates in a characteristic downfield region. The methyl protons (H-6) of the rhamnose appear as a doublet in the upfield region, while the methine and methyl protons of the 1-carboxyethyl group have distinct signals that confirm its presence. Similarly, the ¹³C-NMR spectrum shows characteristic signals for the anomeric carbon (C-1), the methyl carbon (C-6), and the carbons of the carboxyethyl substituent, including the carbonyl carbon. researchgate.net

Representative NMR Data for 4-O-(1-Carboxyethyl)rhamnose Moiety

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Rha C-1 | ~5.0-5.3 | ~100-104 |

| Rha C-2 | ~3.8-4.2 | ~70-73 |

| Rha C-3 | ~3.7-4.1 | ~70-74 |

| Rha C-4 | ~3.5-3.9 | ~78-82 |

| Rha C-5 | ~3.6-4.0 | ~68-71 |

| Rha C-6 (CH₃) | ~1.2-1.4 | ~17-19 |

| Carboxyethyl CH | ~4.2-4.5 | ~78-80 |

| Carboxyethyl CH₃ | ~1.4-1.6 | ~19-21 |

| Carboxyethyl COOH | - | ~178-183 |

While 1D NMR suggests the components, 2D NMR experiments are essential to piece the structure together. github.io These techniques were instrumental in analyzing polysaccharides containing carboxyethylated sugars, such as the O-specific polysaccharide from Salinivibrio sp. EG9S8QL which contains the related 4-O-[1-carboxyethyl]-d-mannose. semanticscholar.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. longdom.org It is used to trace the proton-proton connectivities within the rhamnose ring, starting from the anomeric proton (H-1) through H-2, H-3, H-4, and H-5.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY, revealing the entire spin system of a sugar residue. youtube.com A cross-peak between H-1 and all other protons in the rhamnose ring (H-2, H-3, H-4, H-5, H-6) can be observed, confirming they belong to the same monosaccharide unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. epfl.ch It is crucial for assigning the ¹³C signals based on the already-assigned ¹H signals and provides unambiguous C-H correlations.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). epfl.ch This is arguably the most critical experiment for determining the linkage position. To confirm the "4-O" linkage, a key correlation would be observed between the methine proton of the carboxyethyl group and the C-4 carbon of the rhamnose residue.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is used to determine the sequence of sugars in a polysaccharide by observing correlations between protons on adjacent residues (e.g., the H-1 of one sugar and a proton on the linkage carbon of the next). It also helps in determining the relative stereochemistry.

Mass Spectrometry (MS) for Definitive Structural Confirmation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further proof of its structure. Different ionization methods are used depending on the volatility and stability of the analyte.

The initial structural work on 4-O-(1-carboxyethyl)-L-rhamnose involved comprehensive EI and CI mass-spectroscopic studies of its derivatives. nih.govepfl.ch Because the intact acidic sugar is not volatile, it must first be chemically modified, for example, by methylation and acetylation.

In a similar analysis of the related compound 4-O-[1-carboxyethyl]-d-mannose, the acetylated methyl glycoside derivative was analyzed. semanticscholar.org The electron impact mass spectrum showed a series of characteristic fragment ions that helped confirm the structure. The carboxyethyl group often forms a stable lactone during this derivatization.

Characteristic EI-MS Fragment Ions for the Acetylated Methyl Glycoside of the Related 4-O-[1-carboxyethyl]-d-mannose (in lactone form)

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 301 | Fragment ion resulting from cleavage of the pyranose ring |

| 272 | Loss of an ethoxy group from a larger fragment |

| 259 | Loss of an acetyl group |

| 230 | Fragment containing the core sugar structure after losses |

| 142 | Key fragment representing the derivatized lactone structure |

Source: Data derived from analysis of the mannose analogue provides a representative example of fragmentation patterns. semanticscholar.org

Chemical Ionization (CI) is a softer ionization technique than EI, often resulting in less fragmentation and a more prominent molecular ion peak of the derivative, which helps to confirm its mass. nih.gov

GC-MS is a powerful method for analyzing the monosaccharide components of a polysaccharide. nih.gov The polysaccharide is first broken down into its constituent sugars via acid hydrolysis. These sugars are then chemically derivatized to make them volatile for gas chromatography. Common derivatization methods include conversion to alditol acetates or acetylated methyl glycosides. semanticscholar.org

The derivatized sugars are separated by the gas chromatograph and then detected by the mass spectrometer. Each derivative gives a characteristic retention time and mass spectrum, allowing for unambiguous identification. In the analysis of polysaccharides containing this compound, GC-MS of the acetylated methyl glycosides would show the presence of the derivatized rhamnose and also identify the carboxyethyl moiety, often reported as a "hexose carrying a 2-hydroxypropanoyl residue". semanticscholar.orgresearchgate.net This method is also crucial for determining the absolute configuration (D or L) of the sugars by using a chiral GC column or by derivatizing with a chiral alcohol.

Chemical Degradation Studies for Monosaccharide Identification and Linkage Analysis

Chemical degradation methods are fundamental to deconstructing complex carbohydrates into simpler, identifiable units, thereby revealing the constituent monosaccharides and their linkage patterns. For a polysaccharide containing this compound, these techniques are indispensable for confirming the identity of the modified rhamnose and determining how it is integrated into the polysaccharide backbone.

Monosaccharide Composition Analysis

The first step in characterizing a polysaccharide is to determine its monosaccharide composition. This is typically achieved by acid hydrolysis, which cleaves the glycosidic linkages between sugar residues. nih.gov The resulting mixture of monosaccharides can then be analyzed by various chromatographic techniques, such as gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC). For GLC analysis, the monosaccharides are first chemically modified to create volatile derivatives, such as peracetylated alditol acetates or trimethylsilyl (B98337) ethers. nih.gov

In the case of a polysaccharide containing this compound, complete acid hydrolysis would yield rhamnose along with other constituent sugars. However, to identify the acidic sugar derivative itself, milder hydrolysis conditions might be employed to selectively cleave certain linkages while preserving the ether linkage of the carboxyethyl group to the rhamnose. The identification of this compound was historically accomplished through a combination of spectroscopic and chemical degradation experiments. nih.gov

Linkage Analysis by Methylation

Methylation analysis is a powerful technique for determining the linkage positions of monosaccharides within a polysaccharide. nih.gov The principle involves methylating all free hydroxyl groups on the sugar residues. Subsequently, the polysaccharide is hydrolyzed, breaking the glycosidic bonds and exposing the hydroxyl groups that were previously involved in linkages. These newly exposed hydroxyl groups, along with the C1 and C5 hydroxyls (for pyranoses) that were part of the ring structure, can then be acetylated. The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). researchgate.net The fragmentation patterns in the mass spectrum of each PMAA reveal the positions of the methyl and acetyl groups, thereby indicating the original linkage points.

For a polysaccharide containing a this compound residue linked, for example, at the 1 and 2 positions, the expected PMAA derivative after hydrolysis, reduction, and acetylation would be 1,2,5-tri-O-acetyl-3-O-methyl-4-O-(1-carboxyethyl)-6-deoxymannitol. The presence of the carboxyethyl group at the C4 position would be confirmed by the mass of the derivative.

| Technique | Purpose | Expected Outcome for a Polysaccharide Containing this compound |

| Acid Hydrolysis | To break down the polysaccharide into its constituent monosaccharides. | Release of rhamnose, other constituent sugars, and under specific conditions, intact this compound. |

| Methylation Analysis | To determine the linkage positions of each monosaccharide residue. | Formation of partially methylated alditol acetates (PMAAs) that can be identified by GC-MS to reveal the specific linkages of the rhamnose derivative. |

Integrated Analytical Strategies for Comprehensive Glycan Characterization

Given the complexity of glycans, a single analytical technique is often insufficient for complete structural elucidation. Therefore, integrated strategies that combine multiple methodologies are employed to gain a comprehensive understanding of the glycan structure, including the confirmation of unique residues like this compound. thermofisher.comcriver.com These strategies typically involve a combination of enzymatic digestion, chemical degradation, and advanced spectrometric techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern glycan analysis. nih.gov It allows for the separation of complex mixtures of glycans or glycopeptides, followed by their detection and structural characterization by mass spectrometry. For polysaccharides containing this compound, LC-MS can be used to analyze the intact polysaccharide, fragments generated by partial hydrolysis or enzymatic digestion, and the released monosaccharides. High-resolution accurate mass (HRAM) mass spectrometry is particularly valuable for determining the elemental composition of the detected ions, which can confirm the presence of the carboxyethyl group. thermofisher.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting selected ions from the initial mass spectrum. criver.com The fragmentation pattern provides information about the sequence of monosaccharides and the branching patterns within a glycan. For a fragment containing this compound, MS/MS analysis can help to localize this modified sugar within the oligosaccharide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

An integrated approach for the characterization of a polysaccharide containing this compound would involve the following steps:

Isolation and Purification: The polysaccharide is first isolated from the bacterial source and purified.

Compositional Analysis: A small portion is subjected to acid hydrolysis and the monosaccharide composition is determined by HPLC or GLC.

Linkage Analysis: Methylation analysis is performed to determine the linkage patterns of all monosaccharides.

LC-MS and MS/MS Analysis: The intact polysaccharide or its fragments are analyzed by LC-MS and MS/MS to determine the molecular weight, sequence, and branching of the glycan chains, and to confirm the presence and location of the this compound residue.

NMR Spectroscopy: The purified polysaccharide is analyzed by ¹H and ¹³C NMR to determine the anomeric configurations and to provide a comprehensive structural model.

By combining the data from these complementary techniques, a complete and unambiguous structural characterization of complex glycans containing unusual residues like this compound can be achieved.

| Methodology | Information Gained | Application to this compound |

| LC-MS | Separation and mass determination of glycan fragments. | Confirms the mass of oligosaccharides containing the modified rhamnose. |

| MS/MS | Sequencing and branching information. | Helps to locate the this compound residue within the glycan chain. |

| NMR Spectroscopy | Anomeric configuration, ring form, and 3D structure. | Confirms the stereochemistry and linkage of the this compound unit. |

Biosynthetic Pathways and Enzymatic Mechanisms of Formation

General Rhamnose Biosynthesis Pathways as Precursors

The foundational element of 4-O-(1-Carboxyethyl)rhamnose is the rhamnose sugar itself. In bacteria, rhamnose is typically synthesized as a nucleotide-activated sugar, which serves as a donor for glycosyltransferases in the assembly of polysaccharides and other glycoconjugates.

The most common pathway for L-rhamnose biosynthesis in bacteria is the dTDP-L-rhamnose pathway, which involves a series of four enzymatic reactions catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes. asm.orgresearchgate.net This pathway is highly conserved across many bacterial species. ebi.ac.uk

The synthesis begins with glucose-1-phosphate and deoxythymidine triphosphate (dTTP) as substrates. The four key enzymes and their roles are detailed below:

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme initiates the pathway by catalyzing the transfer of a thymidylylmonophosphate (TMP) group from dTTP to glucose-1-phosphate, forming dTDP-D-glucose and pyrophosphate. asm.orgebi.ac.uk

RmlB (dTDP-D-glucose 4,6-dehydratase): In the second step, RmlB, a member of the short-chain dehydrogenase/reductase (SDR) family, catalyzes the NAD+-dependent dehydration of dTDP-D-glucose at the C4 and C6 positions to produce dTDP-4-keto-6-deoxy-D-glucose. asm.orgresearchgate.net

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme is responsible for the epimerization at both the C3 and C5 positions of the sugar ring, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose). asm.orgresearchgate.net

RmlD (dTDP-4-keto-L-rhamnose reductase): The final step in the pathway is the NADPH-dependent reduction of the keto group at the C4 position of dTDP-4-keto-L-rhamnose by RmlD, which yields the final product, dTDP-L-rhamnose. asm.orgdundee.ac.uk

The genes encoding these four enzymes are often found clustered together in the genomes of bacteria that produce rhamnose-containing polysaccharides. asm.org

Interactive Data Table: Enzymes of the dTDP-L-Rhamnose Pathway

| Enzyme | Gene | EC Number | Function | Substrate | Product |

| RmlA | rmlA | 2.7.7.24 | Thymidylyl transfer | Glucose-1-phosphate, dTTP | dTDP-D-glucose |

| RmlB | rmlB | 4.2.1.46 | Dehydration | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |

| RmlC | rmlC | 5.1.3.13 | Epimerization | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose |

| RmlD | rmlD | 1.1.1.133 | Reduction | dTDP-4-keto-L-rhamnose | dTDP-L-rhamnose |

While dTDP-L-rhamnose is the most prevalent rhamnose donor in bacteria, other nucleotide-activated forms of rhamnose exist in nature. asm.orgresearchgate.net

GDP-Rha: Guanosine diphosphate-rhamnose (GDP-Rha) is another rhamnose donor found in some bacteria. Its biosynthesis starts from GDP-D-mannose and involves a two-step process catalyzed by a GDP-mannose 4,6-dehydratase (GMD) and a GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). researchgate.net

UDP-Rha: Uridine diphosphate-rhamnose (UDP-Rha) is the primary rhamnose donor in plants and some fungi. asm.orgresearchgate.net The biosynthesis of UDP-Rha begins with UDP-glucose and proceeds through a series of reactions analogous to the dTDP-L-rhamnose pathway, involving dehydration, epimerization, and reduction steps. researchgate.net

Elucidation of the 1-Carboxyethyl Group Introduction

The defining feature of this compound is the lactyl ether linkage at the C4 position. The introduction of this 1-carboxyethyl group is a crucial modification that imparts an acidic character to the sugar. The precise enzymatic mechanism for this modification in the context of this compound biosynthesis is not yet fully characterized.

The 1-carboxyethyl group is structurally equivalent to a lactate (B86563) moiety. In biological systems, such modifications often originate from precursors like pyruvic acid or lactic acid. It is hypothesized that a pyruvyltransferase enzyme utilizes a donor molecule to transfer the pyruvyl group, which is subsequently reduced to a lactyl group, or that a lactyl donor is directly used. However, the more commonly observed mechanism for pyruvylation of sugars involves the transfer of a pyruvyl group from phosphoenolpyruvate (B93156) (PEP).

While the specific enzyme has not been identified for this compound, the formation of a lactyl ether on a sugar is a form of pyruvylation. In other bacterial polysaccharide biosynthesis pathways, pyruvyltransferases have been shown to catalyze the formation of cyclic pyruvate (B1213749) ketals on sugar residues. nih.gov These enzymes typically use phosphoenolpyruvate (PEP) as the pyruvyl donor. nih.gov

The proposed mechanism would likely involve the nucleophilic attack of the C4 hydroxyl group of the rhamnose residue (likely in its nucleotide-activated form, dTDP-L-rhamnose) on the electrophilic carbon of PEP, followed by the elimination of phosphate. This would result in the formation of an enol-pyruvyl ether intermediate, which could then be reduced to the final lactyl ether.

The search for the specific transferase responsible for the C4 substitution on rhamnose is ongoing. It is likely a specialized pyruvyltransferase or a related enzyme that recognizes dTDP-L-rhamnose as its substrate. The identification and characterization of this enzyme would be a significant step forward in understanding the complete biosynthetic pathway of this compound. The genome of Butyrivibrio fibrisolvens is a logical starting point for identifying candidate genes encoding such a transferase.

Genetic Determinants of this compound Biosynthesis

The biosynthesis of this compound is a complex process that involves the synthesis of the precursor sugar nucleotide, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), followed by its incorporation into a polysaccharide chain and subsequent modification. The genetic determinants for this pathway are typically organized in gene clusters that encode all the necessary enzymes for synthesis, transport, and regulation.

The initial and most well-characterized stage is the synthesis of dTDP-L-rhamnose from glucose-1-phosphate. This pathway is highly conserved in many bacteria and involves four key enzymes encoded by the rml gene cluster (rmlA, rmlB, rmlC, and rmlD). mdpi.comnih.govnih.gov These genes are often found in a single operon, ensuring coordinated expression of the enzymes required for the production of the rhamnose precursor. mdpi.comfrontiersin.org Disruption of any of these rml genes inhibits the synthesis of the rhamnose-containing polysaccharide, highlighting their essential role. biorxiv.org

| Gene | Enzyme Name | Function in dTDP-L-rhamnose Pathway |

| rmlA | Glucose-1-phosphate thymidylyltransferase | Catalyzes the reaction of glucose-1-phosphate with dTTP to form dTDP-D-glucose. |

| rmlB | dTDP-D-glucose 4,6-dehydratase | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. |

| rmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-4-keto-L-rhamnose. |

| rmlD | dTDP-4-keto-L-rhamnose reductase | Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose. |

Following the synthesis of the dTDP-L-rhamnose precursor, a rhamnosyltransferase incorporates the L-rhamnose moiety into a growing polysaccharide chain. The final step is the addition of the 1-carboxyethyl group to the 4-hydroxyl position of the rhamnose residue.

Stereochemical Control and Regioselectivity in Biosynthetic Processes

The formation of this compound is a testament to the high degree of precision exhibited by biosynthetic enzymes, which exert strict control over both the position of the modification (regioselectivity) and the three-dimensional arrangement of the new chemical group (stereochemical control).

Regioselectivity: Targeting the 4-Hydroxyl Group

The selective addition of the 1-carboxyethyl group to the C-4 hydroxyl (O-4) of the rhamnose sugar is governed by the specific pyruvyltransferase responsible for the reaction. The enzyme's active site is a precisely shaped molecular pocket that binds the rhamnose residue, which is already part of the polysaccharide polymer. This binding orients the sugar in a specific manner, exposing the C-4 hydroxyl group to the catalytic residues and the phosphoenolpyruvate donor molecule, while sterically hindering access to the hydroxyl groups at the C-2 and C-3 positions. This precise positioning ensures that the nucleophilic attack by a hydroxyl group on the PEP molecule occurs exclusively at the desired C-4 position, preventing the formation of 2-O- or 3-O-substituted isomers.

Stereochemical Control: Formation of a New Chiral Center

The addition of the 1-carboxyethyl group, -CH(CH₃)COOH, to the rhamnose creates a new chiral center at the carbon atom attached to the oxygen. The resulting stereochemistry, either (R) or (S), is not random but is strictly dictated by the enzyme's architecture.

The enzymatic mechanism involves the transfer of the pyruvyl group from phosphoenolpyruvate to the rhamnose hydroxyl. The enzyme's active site controls the facial selectivity of this transfer, meaning it dictates which face of the planar pyruvate molecule is presented for the reaction. This control ensures the formation of a single, specific stereoisomer. For instance, the enzyme will orient the substrates in such a way that the C-4 oxygen of rhamnose attacks one specific face of the C-2 of phosphoenolpyruvate, leading to a defined stereochemical outcome. This process is fundamental to the biological function of the final polysaccharide, as the specific three-dimensional structure is often crucial for its interactions with other molecules.

| Control Mechanism | Description | Outcome in this compound Biosynthesis |

| Regioselectivity | The enzyme's active site directs the chemical reaction to a specific functional group on the substrate. | The carboxyethyl group is exclusively attached to the hydroxyl group at the C-4 position of the rhamnose residue. |

| Stereochemical Control | The enzyme's three-dimensional structure dictates the spatial arrangement of atoms in the product, particularly at newly formed chiral centers. | A specific stereoisomer, either (R)- or (S)-1-carboxyethyl, is produced with high fidelity. |

Functional Roles and Significance in Glycan Structure and Biological Interactions

Contribution to Polysaccharide Structural Complexity and Architectural Diversity

The incorporation of 4-O-(1-Carboxyethyl)rhamnose into polysaccharide chains significantly enhances their structural complexity. This acidic sugar has been identified as a component of extracellular polysaccharides (EPS) in various bacteria, such as Butyrivibrio fibrisolvens strain 49. In this bacterium, the EPS is composed of D-glucose, D-galactose, 4-O-(1-carboxyethyl)-D-galactose, and 4-O-(1-carboxyethyl)-L-rhamnose nih.gov. The presence of this unique, bulky, and charged substituent introduces a higher degree of structural variation compared to polysaccharides composed of simple, neutral monosaccharides.

Similarly, the related compound 4-O-[1-carboxyethyl]-d-mannose has been identified in the O-specific polysaccharide (OPS) of the halophilic bacterium Salinivibrio sp. EG9S8QL. The repeating unit of this OPS is a linear tetrasaccharide with the structure: →2)-β-Manp4Lac-(1→3)-α-ManpNAc-(1→3)-β-Rhap-(1→4)-α-GlcpNAc-(1→, where Manp4Lac represents 4-O-[1-carboxyethyl]mannose researchgate.netmdpi.comnih.gov. The inclusion of such modified sugars, along with variations in glycosidic linkages and the presence of other non-carbohydrate substituents, contributes to the vast architectural diversity observed in bacterial surface glycans mdpi.com. This complexity is a key factor in how these molecules are presented and recognized in biological systems.

Impact on the Immunogenicity of Bacterial Surface Glycans

Bacterial surface glycans, particularly the O-antigen of lipopolysaccharides (LPS) and capsular polysaccharides (CPS), are primary targets for the host immune system nih.gov. The specific structure of these glycans determines their antigenicity and immunogenicity.

The O-antigen is a major determinant of a bacterium's serotype and a key target for protective antibodies nih.gov. The presence of non-carbohydrate substituents, such as the carboxyethyl group on rhamnose or mannose, is believed to increase the immunogenicity of the O-antigen mdpi.com. These modifications create unique epitopes that can be recognized by the host's immune cells, leading to a specific antibody response.

The structural diversity conferred by compounds like this compound is a crucial strategy for bacteria to generate a wide array of antigenic profiles. This variation can help bacteria evade pre-existing immunity within a host population. While the O-antigen is a primary target for the host immune response against pathogens like Shigella, the specific impact of carboxyethyl modifications on rhamnose within these O-antigens on immune recognition is an area of ongoing research nih.gov.

Furthermore, the production of exopolysaccharides with unique structural features, including modified sugars, can aid in biofilm formation and protection against environmental stresses such as desiccation and predation mdpi.com. The specific structure of these polysaccharides, influenced by components like this compound, is therefore integral to the bacterium's ability to colonize and persist in its niche.

The polysaccharide capsule of pathogenic bacteria like Acinetobacter baumannii is a major virulence factor that plays a crucial role in evading the host immune system acinetobacterbaumannii.nofrontiersin.org. The capsule acts as a protective barrier against complement-mediated killing and phagocytosis acinetobacterbaumannii.nomdpi.com. The specific carbohydrate structure of the capsule is critical in these interactions. For instance, the loss of a single sugar branch in the capsular polysaccharide of a hypervirulent A. baumannii strain was shown to dramatically alter its virulence by affecting its interaction with the host complement system plos.org.

While direct evidence for this compound in the capsule of A. baumannii is not specified in the provided context, the principle that modifications to capsular sugars can significantly modulate host-pathogen interactions is well-established. The introduction of a charged, bulky group like a carboxyethyl moiety would likely alter the surface properties of the capsule, thereby influencing its recognition by host immune receptors and its ability to protect the bacterium from immune clearance.

Modulation of Glycan-Binding Protein Interactions and Specificity

Lectins are proteins that recognize and bind to specific carbohydrate structures and are involved in a wide range of biological processes, including cell-cell recognition and host-pathogen interactions plos.orgmdpi.com. The specificity of these interactions is highly dependent on the precise structure of the glycan, including the presence of modifications on the monosaccharide units plos.org.

The carboxyethyl group of this compound would significantly alter the chemical landscape of the sugar ring. This modification introduces both a negative charge and a hydrophobic methyl group, which could either create new binding sites for specific lectins or sterically hinder the binding of others. For example, some lectins exhibit high specificity for rhamnose-containing bacterial O-antigens femto-st.fr. The presence of a carboxyethyl group could modulate this binding, potentially leading to either enhanced or reduced affinity depending on the specific lectin's binding pocket architecture. The interaction of lectins with bacterial cell wall polysaccharides containing L-rhamnose has been observed, and this binding can be inhibited by the monosaccharide itself, highlighting the specificity of the interaction mdpi.com.

Role in the Physicochemical Properties of Exopolysaccharides (e.g., Viscosity, Gelation)

Exopolysaccharides (EPS) are high-molecular-weight polymers that are secreted by bacteria into their environment. These polymers can have significant effects on the physical properties of their surroundings and are of interest for various industrial applications ajol.info. The physicochemical properties of EPS, such as viscosity and gelation capacity, are directly related to their structural features, including monomer composition, branching, and the presence of charged groups ajol.inforesearchgate.net.

The carboxyl group of this compound introduces a negative charge to the polysaccharide chain. This charge can lead to electrostatic repulsion between polymer chains in solution, causing the polysaccharide to adopt a more extended conformation and thereby increasing the viscosity of the solution ajol.info. Furthermore, the presence of charged groups can influence the interaction of the EPS with ions, which can in turn affect its gelling properties researchgate.net. Microbial polysaccharides are often used as thickeners, gelling agents, and emulsifiers due to these properties researchgate.net. The incorporation of acidic sugars like this compound is therefore a key determinant of the functional properties of bacterial exopolysaccharides.

Synthetic Methodologies for 4 O 1 Carboxyethyl Rhamnose and Its Analogs

The synthesis of 4-O-(1-carboxyethyl)rhamnose and its analogs is a complex process that relies on precise chemical and enzymatic strategies. These methodologies are crucial for producing these molecules in homogeneous forms for detailed structure-activity relationship analysis. nih.gov The inherent challenges in creating specific glycosidic linkages, particularly with L-rhamnose, have spurred the development of innovative synthetic routes. nih.govrsc.orgmdpi.com

Future Research Directions and Advanced Theoretical Perspectives

Unexplored Biological Functions and Molecular Mechanisms in Diverse Organisms

4-O-(1-Carboxyethyl)rhamnose is a notable acidic sugar, first identified as a component of the extracellular polysaccharide of the bacterium Butyrivibrio fibrisolvens . Its discovery, alongside the related compound 4-O-[1-carboxyethyl]-d-mannose in the O-specific polysaccharide of the halophilic bacterium Salinivibrio sp., highlights its role in the architecture of bacterial cell surfaces . Rhamnose-containing glycans are widespread in bacteria, fungi, plants, and lower animals, where they are integral to processes such as host-pathogen interactions, cellular adhesion, and biofilm formation .

Despite this knowledge, the specific biological functions and molecular mechanisms of the 4-O-(1-carboxyethyl) modification are largely uncharted territory. Future research could focus on:

Broadening the Taxonomic Survey: Investigating the presence of this compound and its biosynthetic pathways across a wider range of organisms, including extremophiles, symbiotic bacteria, and pathogenic fungi. This could reveal novel ecological roles and evolutionary adaptations.

Elucidating Biosynthetic Pathways: While the general pathways for rhamnose biosynthesis, such as the deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose) pathway, are well-characterized in bacteria, the specific enzymatic steps leading to the addition of the 1-carboxyethyl group are unknown . Identifying the responsible enzymes (e.g., transferases) and their genetic determinants is a critical next step.

Investigating Molecular Interactions: The carboxyethyl group imparts a negative charge, which likely influences the physicochemical properties of the parent polysaccharide. Research is needed to understand how this modification affects interactions with proteins (e.g., lectins, enzymes), metal ions, and other components of the cellular environment. It may play a crucial role in maintaining the structural integrity of the cell wall or in mediating interactions with host organisms . The absence of rhamnose in humans makes its biosynthetic machinery a potential subject for non-therapeutic inhibitor studies .

Advances in Omics Technologies (Glycomics, Metagenomics) for Novel Discovery

The discovery of novel and rare glycans like this compound is greatly accelerated by advances in "omics" technologies. Unlike DNA and proteins, glycan structures are not directly encoded by a template, making their prediction from genomic data alone often impossible .

Glycomics: This field employs high-throughput techniques to analyze the entire complement of glycans (the glycome) in a cell or organism. Advanced mass spectrometry (MS), lectin microarrays, and other high-resolution profiling methods are essential for identifying novel structures and characterizing the immense diversity of glycoproteins in complex biological samples . Quantitative glycomics, in particular, can uncover disease-specific glycan signatures and provide insights into glycosylation defects .

Metagenomics: A significant portion of microbial life cannot be cultivated in the laboratory, representing a vast, untapped reservoir of biological diversity . Functional metagenomics circumvents this limitation by directly extracting and screening environmental DNA (eDNA) for specific functions . This approach is exceptionally powerful for discovering novel enzymes involved in glycan biosynthesis and modification . By creating and screening metagenomic libraries from diverse environments, researchers can identify the genetic blueprints for enzymes that synthesize or modify structures like this compound, paving the way for their characterization and potential use in biocatalysis.

Computational Modeling and Molecular Dynamics Simulations of Glycan Conformations

Computational approaches provide invaluable, atom-level insights into the structure and dynamics of complex carbohydrates, which are often difficult to study by experimental means alone.

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational flexibility of polysaccharides containing this compound in aqueous environments. These simulations help predict the three-dimensional shapes that these molecules adopt, which is crucial for their biological function . By understanding the conformational landscape, researchers can gain insights into how these glycans present themselves for interaction with other molecules.

Docking Studies and Homology Modeling: When enzymes involved in the biosynthesis or modification of this compound are identified, computational methods can be used to predict their structure and interaction with substrates. Homology modeling can generate a 3D model of an enzyme based on the known structure of a related protein, while docking simulations can predict how the rhamnose substrate binds within the enzyme's active site . These studies can elucidate the basis of enzyme regioselectivity and guide experiments to confirm their function . Force fields specifically parameterized for carbohydrates, such as the CHARMM carbohydrate force field, are critical tools that enable accurate simulations of glycoproteins and other glycoconjugates .

Development of Novel Analytical Techniques for Structural and Configurational Isomers

A major challenge in glycobiology is the differentiation of isomers—molecules with the same chemical formula but different arrangements of atoms. Carbohydrates exhibit extensive isomerism (e.g., regioisomers, stereoisomers), making their analysis particularly complex .

Advanced Mass Spectrometry: Techniques such as sequential mass spectrometry (MSn) and ion mobility-mass spectrometry (IM-MS) are at the forefront of isomer analysis. IM-MS separates ions based not only on their mass-to-charge ratio but also on their size and shape, allowing for the distinction between different isomeric forms in a mixture, often without the need for prior chromatographic separation .

Spectroscopic Methods: The coupling of MS with spectroscopic techniques offers even greater resolving power. Infrared multiple-photon dissociation (IRMPD) spectroscopy, for example, uses infrared lasers to induce fragmentation, and the resulting fragmentation pattern can be a unique signature for a specific isomer .

Chromatographic and Exchange Techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) remains a robust method for separating and quantifying carbohydrates . Furthermore, innovative approaches like rapid hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) are being explored to differentiate subtle structural differences, such as those between trisaccharide isomers, by measuring the rate of deuterium uptake .

Applications in Glycoengineering for Tailored Glycan Structures (excluding therapeutic applications)

Glycoengineering involves the modification of glycan structures to create novel functionalities or to produce well-defined structures for research purposes.

Metabolic Glycoengineering (MGE): This technique involves introducing chemically modified monosaccharide analogues into cells. The cellular machinery then incorporates these analogues into glycoconjugates, effectively remodeling the cell surface glycocalyx . While often explored for therapeutic purposes, MGE also has non-therapeutic applications, such as endowing cells with new chemical functionalities for basic research, enabling in vivo cell tracking, or altering cell adhesion properties for tissue engineering studies .

Enzymatic and Chemoenzymatic Synthesis: The discovery of enzymes from novel sources, potentially through metagenomics, can provide a toolbox for the in vitro synthesis of complex glycans. Glycosidases can be used in reverse hydrolysis reactions, and rhamnosyltransferases can be employed to create specific glycosidic linkages, allowing for the controlled, step-by-step assembly of tailored oligosaccharides containing this compound . This approach is critical for producing structurally homogeneous glycans, which are essential for detailed structure-function studies and for calibrating the advanced analytical methods described above . Such tailored structures could be used to probe lectin binding specificity or to develop novel biomaterials with specific surface properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.